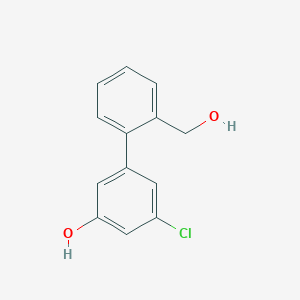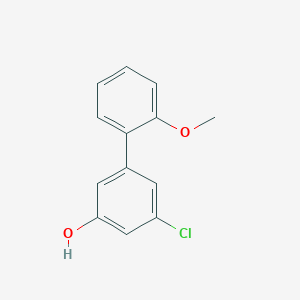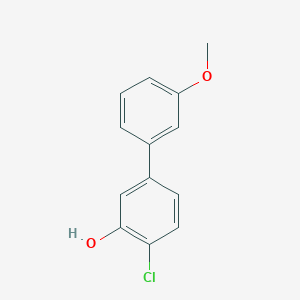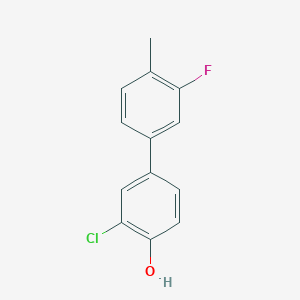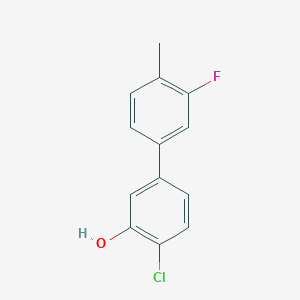
2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% (CFMP) is an organic compound that is used in various scientific research applications. It is a white solid with a melting point of 92-94°C and is soluble in alcohol and ether. CFMP is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. It is also used in the synthesis of various pharmaceutical compounds, such as anti-inflammatory agents, anti-cancer agents, and anti-viral agents.
Applications De Recherche Scientifique
2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% has many applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in drug synthesis, and as a substrate in biochemical and physiological studies. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, anti-cancer agents, and anti-viral agents. Additionally, 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% is used for the production of fluorescent dyes and for the synthesis of biologically active compounds such as quinolines and nitrobenzenes.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to an acceptor molecule. This proton transfer leads to the formation of a new bond between the two molecules. This process is known as proton-coupled electron transfer (PCET).
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% are not well understood. However, it is believed that the compound may have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% may have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, it is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. The main limitation of using 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments is that its mechanism of action is not fully understood.
Orientations Futures
The future directions for 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% research include further investigation of its mechanism of action and its biochemical and physiological effects. Additionally, further studies are needed to explore the potential applications of 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% in the synthesis of pharmaceuticals, in the production of fluorescent dyes, and in the synthesis of biologically active compounds. Furthermore, further research is needed to explore the potential of 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% as an antioxidant and neuroprotective agent.
Méthodes De Synthèse
2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% can be synthesized from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-fluorophenol with 2-methylbenzaldehyde in the presence of a base, such as sodium hydroxide. The reaction is carried out in aqueous media at a temperature of 70-80°C. The product is then isolated by column chromatography and purified by recrystallization.
Propriétés
IUPAC Name |
2-chloro-4-(3-fluoro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-10(3-2-4-12(8)15)9-5-6-13(16)11(14)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJMAOBMSALRTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685895 |
Source


|
| Record name | 3-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-fluoro-2-methylphenyl)phenol | |
CAS RN |
1261960-88-6 |
Source


|
| Record name | 3-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

